diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate
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Overview
Description
1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:
Step 1: Formation of the indole core through Fischer indole synthesis.
Step 2: Functionalization of the indole core with phenyl and methyl groups.
Step 3: Coupling of the functionalized indole with a butenedioate ester under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE
- 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE
Uniqueness
Compared to other similar compounds, 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE may exhibit unique properties due to its specific functional groups and molecular structure
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
diethyl (E)-2-[(1,6-dimethyl-2-phenylindol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C24H26N2O4/c1-5-29-23(27)15-20(24(28)30-6-2)25-19-13-18-14-22(17-10-8-7-9-11-17)26(4)21(18)12-16(19)3/h7-15,25H,5-6H2,1-4H3/b20-15+ |
InChI Key |
YRJQYPAUKOKAQG-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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